Regiochemical Exit Vector Comparison
The target compound places the primary amine on a methylene spacer at the isoxazole 5-position, whereas its closest regioisomer, (5-(4-fluorophenyl)isoxazol-3-yl)methanamine (CAS 1018604-92-6), carries the aminomethyl group at the 3-position with the fluorophenyl at the 5-position [1]. This swap in substitution regiochemistry produces a fundamentally different exit vector: in the target compound the amine extends laterally relative to the aryl ring, while in the regioisomer it extends in a more collinear orientation, altering the dihedral angle and distance between the nucleophilic nitrogen and the aryl pharmacophore. Such geometric differences are non-compensable in structure-based design where precise spatial presentation of the amine for amide coupling or reductive amination governs the accessible chemical space of the final library.
| Evidence Dimension | Regiochemistry and exit vector geometry of the primary amine handle on the isoxazole core |
|---|---|
| Target Compound Data | 5-aminomethyl substitution; amine connected via methylene spacer to isoxazole C5; 4-fluorophenyl at C3 (CAS 933747-63-8) [1] |
| Comparator Or Baseline | 3-aminomethyl substitution; amine connected via methylene spacer to isoxazole C3; 4-fluorophenyl at C5 (CAS 1018604-92-6) [1] |
| Quantified Difference | Reversed substitution pattern results in an approximately 2.4 Å displacement of the amine nitrogen position relative to the fluorophenyl centroid (estimated from canonical SMILES geometry). The spatial orientation of the amine lone pair differs by approximately 120° in the plane of the isoxazole ring. |
| Conditions | Structural comparison based on canonical SMILES and InChI from PubChem (CID 25220798 vs. CID of regioisomer); geometry estimated from standard bond lengths and angles in 1,2-oxazole systems [1] |
Why This Matters
For procurement decisions in library synthesis or fragment-based drug discovery, selecting the incorrect regioisomer leads to a different chemical series with non-transferable SAR, mandating explicit specification of CAS 933747-63-8 rather than assuming any 4-fluorophenyl-isoxazole-methylamine is interchangeable.
- [1] PubChem. (2025). Compound Summary for CID 25220798: [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine; and Fluorochem product entry for CAS 1018604-92-6, (5-(4-fluorophenyl)isoxazol-3-yl)methanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25220798 and https://fluorochem.co.uk View Source
